molecular formula C22H44O3S2 B12626072 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid CAS No. 917920-02-6

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid

Cat. No.: B12626072
CAS No.: 917920-02-6
M. Wt: 420.7 g/mol
InChI Key: FROPBZUYXQWALA-UHFFFAOYSA-N
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Description

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is a compound characterized by the presence of a disulfide bond linking two 11-carbon chains, each containing a terminal hydroxyl group

Properties

CAS No.

917920-02-6

Molecular Formula

C22H44O3S2

Molecular Weight

420.7 g/mol

IUPAC Name

11-(11-hydroxyundecyldisulfanyl)undecanoic acid

InChI

InChI=1S/C22H44O3S2/c23-19-15-11-7-3-1-4-8-12-16-20-26-27-21-17-13-9-5-2-6-10-14-18-22(24)25/h23H,1-21H2,(H,24,25)

InChI Key

FROPBZUYXQWALA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCCSSCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid typically involves the formation of a disulfide bond between two molecules of 11-hydroxyundecanoic acid. This can be achieved through the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins and other biomolecules. The compound can modulate the redox state of cells and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Bis(11-hydroxyundecyl) disulfide: Similar structure but lacks the carboxylic acid group.

    11-Mercaptoundecanoic acid: Contains a thiol group instead of a disulfide bond.

Uniqueness

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is unique due to its combination of a disulfide bond and terminal hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications .

Biological Activity

Overview of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic Acid

11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is a synthetic compound that features a long-chain fatty acid structure with a disulfide linkage. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure

The compound consists of:

  • A hydroxy group (-OH)
  • A disulfide bond (-S-S-)
  • A long undecanoic acid chain (C11 fatty acid)

This structure allows it to interact with biological membranes and proteins, potentially influencing various biochemical pathways.

Antimicrobial Activity

Compounds with long-chain fatty acids and disulfide linkages have been shown to exhibit antimicrobial properties. The hydrophobic nature of the fatty acid tail allows for insertion into microbial membranes, disrupting their integrity.

Research Findings:

  • Studies have indicated that fatty acids can inhibit the growth of various bacteria, fungi, and viruses.
  • Disulfide bonds may enhance the stability and efficacy of antimicrobial agents by forming covalent bonds with microbial proteins.

Anti-inflammatory Properties

Long-chain fatty acids are known for their role in modulating inflammatory responses. They can influence the production of inflammatory mediators such as cytokines.

Case Studies:

  • Study on Fatty Acids and Inflammation: Research has demonstrated that specific fatty acids can downregulate pro-inflammatory cytokines in macrophages.
  • Disulfide Compounds in Inflammation: Disulfide-containing compounds have been shown to reduce oxidative stress, which is a contributor to chronic inflammation.

Antioxidant Activity

The presence of hydroxyl groups in fatty acids is associated with antioxidant activity. These compounds can scavenge free radicals and reduce oxidative damage in cells.

Research Insights:

  • Hydroxy fatty acids have been observed to protect against lipid peroxidation.
  • Disulfide bonds may also contribute to antioxidant mechanisms by participating in redox reactions.

Data Table: Comparative Biological Activities

Compound TypeAntimicrobial ActivityAnti-inflammatory EffectsAntioxidant Activity
Long-chain Fatty AcidsHighModerateHigh
Disulfide CompoundsModerateHighModerate
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acidTBDTBDTBD

TBD indicates that specific data for this compound is not yet available but is expected based on structural similarities.

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